1-Aminonaphthalene-3-acetic acid
Description
1-Naphthaleneacetic acid (NAA), with the CAS number 86-87-3, is a synthetic auxin widely used in agriculture and laboratory settings. Its molecular formula is C₁₂H₁₀O₂, and its IUPAC name is 2-(1-naphthyl)acetic acid . Structurally, it consists of a naphthalene ring substituted with an acetic acid group at the 1-position. NAA is primarily employed as a plant growth regulator to promote root development, prevent premature fruit drop, and manage vegetative growth . Industrial uses include its role in the synthesis of pharmaceuticals and agrochemicals .
Key physical properties include a melting point range of 126–133.5°C and a molecular weight of 186.20 g/mol .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(4-aminonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2,(H,14,15) |
InChI Key |
CWQJNOUTQZSQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-3-acetic acid can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene.
Industrial Production Methods: Industrial production of 1-aminonaphthalene-3-acetic acid typically involves large-scale nitration and reduction processes. The nitration is carried out using nitric acid and sulfuric acid, while the reduction is achieved using iron and hydrochloric acid. The acylation step is performed using acetic anhydride in the presence of a Lewis acid catalyst .
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-3-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium in boiling amyl alcohol is used for reduction reactions.
Substitution: Ferric chloride is used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-1-aminonaphthalene-3-acetic acid.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Aminonaphthalene-3-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential effects on DNA topology and gene expression in bacteria.
Medicine: Research is ongoing to explore its anti-inflammatory and anti-oxidative properties.
Industry: It is used in the production of azo dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-3-acetic acid involves its interaction with DNA, leading to conformational changes. It inhibits the activity of type IA topoisomerase, which regulates DNA topology in bacteria. This interaction affects gene expression and can induce the expression of nitrogen-fixation genes . Additionally, it has been shown to neutralize free radicals and induce the expression of heme oxygenase-1 (HO-1), contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
1-Naphthaleneacetamide (CAS 86-86-2)
Salts of NAA
1-(Aminomethyl)naphthalene (CAS 118-31-0)
- Molecular Formula : C₁₁H₁₁N
- Key Differences: Contains an aminomethyl (-CH₂NH₂) group instead of a carboxylic acid.
Functional Analogs
1'-Acetonaphthone (CAS 941-98-0)
7-Aminonaphthalene-1,3,6-trisulfonic Acid (CAS 118-03-6)
- Molecular Formula: C₁₀H₉NO₉S₃
- Key Differences : Highly sulfonated and water-soluble, used in dye manufacturing rather than plant biology .
Research and Regulatory Trends
- Toxicology: NAA is classified as an acute and chronic health hazard, though it lacks carcinogenic markers under California’s Prop. 65 . Its acetamide derivative has even fewer toxicity studies .
- Regulatory Status : NAA salts (e.g., ammonium, potassium) are regulated under UN 3077 (Class 9 hazardous material) during transport .
- Knowledge Gaps: Ecological parameters (e.g., biodegradation, soil mobility) for NAA and analogs are largely unstudied .
Biological Activity
1-Aminonaphthalene-3-acetic acid (1-ANA) is a synthetic compound that is recognized for its biological activity, particularly in the context of plant growth and development. As a derivative of naphthalene acetic acid (NAA), it exhibits properties that influence various physiological processes in plants. This article delves into the biological activity of 1-ANA, exploring its mechanisms, applications, and relevant studies.
Chemical Structure and Properties
1-ANA is characterized by the presence of an amino group at the 1-position of naphthalene and a carboxylic acid group at the 3-position. Its chemical formula is . This structure allows it to function as a plant growth regulator, similar to other auxins.
| Property | Value |
|---|---|
| Molecular Weight | 175.18 g/mol |
| Solubility | Soluble in organic solvents |
| pH | Neutral (pH 6-7) |
| Stability | Stable under normal conditions |
1-ANA functions primarily as an auxin, promoting cell elongation and division in plant tissues. It mimics the natural auxin indole-3-acetic acid (IAA), facilitating various growth processes such as root formation, fruit development, and apical dominance. Studies have shown that 1-ANA can significantly enhance rooting in cuttings and tissue cultures.
Case Studies
- Rooting in Cuttings : A study demonstrated that the application of 1-ANA to stem cuttings of various plant species significantly increased rooting rates compared to untreated controls. The optimal concentration for rooting was found to be around 50 μg/mL, where a notable increase in root number and length was observed.
- Fruit Development : Research involving Santa Rosa plums indicated that 1-ANA applied during the early stages of fruit development improved fruit size and quality. The compound was shown to reduce premature fruit drop while enhancing overall yield.
- Tissue Culture Applications : In plant tissue culture, 1-ANA has been utilized to improve callus formation and regeneration rates. When combined with other growth regulators like cytokinins, it yielded higher shoot regeneration rates in several species.
Table 2: Summary of Biological Effects of 1-Aminonaphthalene-3-acetic acid
| Application | Effect | Optimal Concentration |
|---|---|---|
| Rooting in Cuttings | Increased root number and length | 50 μg/mL |
| Fruit Development | Enhanced fruit size and reduced drop | 100 μg/mL |
| Tissue Culture Regeneration | Improved callus formation | Varies by species |
Safety and Toxicity
While 1-ANA has beneficial effects on plant growth, its safety profile needs consideration. Studies indicate that at high concentrations, it can exhibit phytotoxicity, leading to inhibited growth or damage to plant tissues. Additionally, toxicity assessments have shown that ingestion at elevated doses can pose risks to mammals, necessitating careful handling in agricultural applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
